molecular formula C14H12ClNOS B14008070 N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline CAS No. 61821-29-2

N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline

Cat. No.: B14008070
CAS No.: 61821-29-2
M. Wt: 277.8 g/mol
InChI Key: VPEUNWPNSVPHBU-UHFFFAOYSA-N
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Description

BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenemethanamine core substituted with a 4-chloro group, an N-methyl group, an N-phenyl group, and an α-sulfinyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. The introduction of the 4-chloro group can be achieved through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or sulfuryl chloride. The N-methyl and N-phenyl groups are introduced via nucleophilic substitution reactions using appropriate alkylating and arylating agents. The α-sulfinyl group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- undergoes various chemical reactions, including:

    Oxidation: The α-sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.

    Substitution: The 4-chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium amide, thiourea.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the α-sulfinyl group may interact with thiol groups in proteins, leading to changes in protein function. The N-methyl and N-phenyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    BENZENEMETHANAMINE,4-CHLORO-: Lacks the N-methyl, N-phenyl, and α-sulfinyl groups, resulting in different chemical properties and reactivity.

    BENZENEMETHANAMINE,4-METHYL-: Contains a 4-methyl group instead of a 4-chloro group, leading to variations in its chemical behavior.

    BENZENEMETHANAMINE,N-METHYL-: Lacks the 4-chloro and α-sulfinyl groups, affecting its overall reactivity and applications.

Uniqueness

BENZENEMETHANAMINE,4-CHLORO-N-METHYL-N-PHENYL-A-SULFINYL- is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the α-sulfinyl group, in particular, allows for specific interactions with biomolecules, making it valuable for various scientific research applications.

Properties

CAS No.

61821-29-2

Molecular Formula

C14H12ClNOS

Molecular Weight

277.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)-sulfinylmethyl]-N-methylaniline

InChI

InChI=1S/C14H12ClNOS/c1-16(13-5-3-2-4-6-13)14(18-17)11-7-9-12(15)10-8-11/h2-10H,1H3

InChI Key

VPEUNWPNSVPHBU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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